molecular formula C19H19FN2O4 B8519840 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-

Cat. No. B8519840
M. Wt: 358.4 g/mol
InChI Key: TXAMGVVRQOURLE-UHFFFAOYSA-N
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Patent
US07468375B2

Procedure details

To a solution of 1-(4-fluorobenzyl)-3-[(2-methoxyethoxy)methyl]-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (200 mg 0.5581 mmol) in anhydrous DMF (10 mL) was added CDMT (118 mg 0.6695 mmol 1.2 eq.) and NMM (N-methyl morpholine) (0.074 mL 0.67 mmol 1.2 eq.). The mixture, under nitrogen, was stirred for 1.5 hours, during which it slowly darkened to a deep orange. N-Methylhydroxylamine hydrochloride (233 mg 2.79 mmol 5.0 eq) was added and stirring continued for 10 hours. The reaction was judged to be complete by HPLC-MS analysis and the volatiles were removed in vacuo (ca. 2 torr) to give a golden yellow oil. This oil was dissolved in EtOAc (30 mL) and washed with water (3×20 mL) and brine (20 mL). The organic phase was separated, dried (Na2SO4), and concentrated in vacuo to afford the crude product. Which was purified by chromatography on a column of silica gel (40 mm OD, 100 g, 230-400 mesh, packed with CH2Cl2, eluted with CH2Cl2—MeOH—NH3 97:2:1 v/v, 2.0 L, 25 mL fractions) using the flash technique. Fractions were combined to afford 0.080 g (37%) of 1-(4-fluorobenzyl)-N-hydroxy-3-[(2-methoxyethoxy)methyl]-N-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxamide. LC-MS (Eclipse XDB-C8, 0.8 mL/min, gradient 80:20 to 5:95H2O (+0.1% HOAc):CH3CN—5 minutes, ESI, +mode): RT -2.062 min, m/e=388.1 (M+H+, base). 1H-NMR (300 MHz, CDCl3): o=3.38 (s, 3H), 3.47 (s, 3H), 3.57 (m, 2H), 3.68 (m, 2H), 4.78 (s, 2H), 5.37 (s, 2H), 7.04 (m, 2H), 7.13 (m, 2H), 7.42 (s, 1H), 8.46 (s, 1H), 8.64 (s, 1H). Found: C, 61.79; H, 5.83; N, 10.7%. C20H22FN3O4; 0.08H2O, requires C, 61.78; H, 5.74; N, 10.81%.
Name
Quantity
0.074 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:26]=[CH:25][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([OH:18])=O)[CH:15]=[C:10]3[C:9]([CH2:19][O:20][CH2:21][CH2:22][O:23][CH3:24])=[CH:8]2)=[CH:4][CH:3]=1.CN1CCOCC1.Cl.[CH3:35][NH:36][OH:37]>CN(C=O)C.CCOC(C)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([N:36]([OH:37])[CH3:35])=[O:18])[CH:15]=[C:10]3[C:9]([CH2:19][O:20][CH2:21][CH2:22][O:23][CH3:24])=[CH:8]2)=[CH:25][CH:26]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)O)COCCOC)C=C1
Name
Quantity
0.074 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
233 mg
Type
reactant
Smiles
Cl.CNO
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture, under nitrogen, was stirred for 1.5 hours, during which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo (ca. 2 torr)
CUSTOM
Type
CUSTOM
Details
to give a golden yellow oil
WASH
Type
WASH
Details
washed with water (3×20 mL) and brine (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Which was purified by chromatography on a column of silica gel (40 mm OD, 100 g, 230-400 mesh, packed with CH2Cl2, eluted with CH2Cl2—MeOH—NH3 97:2:1 v/v, 2.0 L, 25 mL fractions)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)N(C)O)COCCOC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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